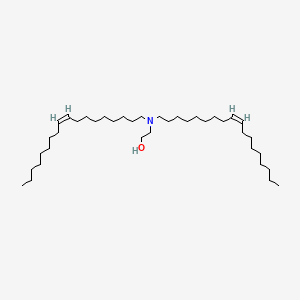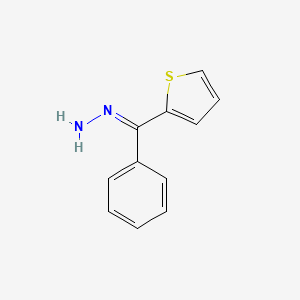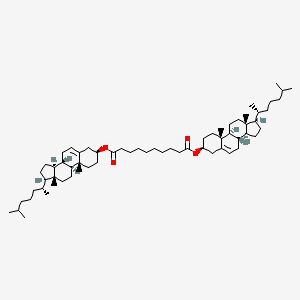
Barium (Z)-hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium (Z)-hexadec-9-enoate is an organometallic compound that consists of barium ions and hexadec-9-enoate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium (Z)-hexadec-9-enoate can be synthesized through the reaction of barium hydroxide with hexadec-9-enoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with hexadec-9-enoic acid to form this compound and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium chloride and sodium hexadec-9-enoate. The reaction between these two compounds in an aqueous solution results in the formation of this compound and sodium chloride as a byproduct. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate anion. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can also occur, where the double bond in the hexadec-9-enoate anion is reduced to a single bond. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where the barium ion can be replaced by other metal ions under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous solutions of other metal salts.
Major Products Formed:
Oxidation: Formation of barium hexadec-9-enoate with oxidized side chains.
Reduction: Formation of barium hexadecane.
Substitution: Formation of other metal hexadec-9-enoates.
Wissenschaftliche Forschungsanwendungen
Barium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of metal ion interactions with fatty acids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialized lubricants and surfactants.
Wirkmechanismus
The mechanism of action of barium (Z)-hexadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The barium ion can interact with negatively charged sites on enzymes, altering their activity. Additionally, the hexadec-9-enoate anion can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Barium hexadecane: Similar in structure but lacks the double bond present in barium (Z)-hexadec-9-enoate.
Barium octadec-9-enoate: Contains a longer carbon chain but shares the double bond feature.
Eigenschaften
CAS-Nummer |
67627-67-2 |
|---|---|
Molekularformel |
C32H58BaO4 |
Molekulargewicht |
644.1 g/mol |
IUPAC-Name |
barium(2+);(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChI-Schlüssel |
FSVULFSYGBYPJS-ATMONBRVSA-L |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


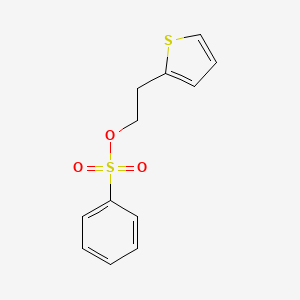
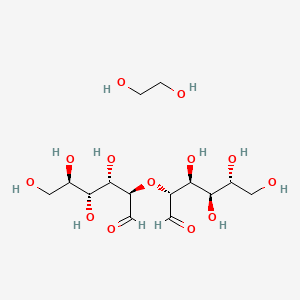





![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

